molecular formula C3H7NO2 B052476 L-Alanine-3,3,3-d3 CAS No. 63546-27-0

L-Alanine-3,3,3-d3

Cat. No.: B052476
CAS No.: 63546-27-0
M. Wt: 92.11 g/mol
InChI Key: QNAYBMKLOCPYGJ-VGCLAIIRSA-N
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Description

L-Alanine-d3, also known as 2-Aminopropanoic Acid-d3, is a deuterated form of L-Alanine. It is a non-essential amino acid that plays a crucial role in various metabolic processes. The compound is characterized by the substitution of three hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification makes L-Alanine-d3 particularly useful in scientific research, especially in the fields of mass spectrometry and metabolic studies .

Mechanism of Action

Target of Action

L-Alanine-3,3,3-d3, also known as CD3CH(NH2)COOH , is a deuterated form of the amino acid L-alanine. It is primarily used as an internal standard for the quantification of L-alanine . The primary targets of this compound are the same as those of L-alanine, which include various enzymes involved in protein synthesis and metabolism.

Mode of Action

This compound interacts with its targets in the same way as L-alanine does. It is incorporated into proteins during protein synthesis, and it can also participate in metabolic processes such as the glucose-alanine cycle .

Biochemical Pathways

This compound is involved in the same biochemical pathways as L-alanine. One of the key pathways is the glucose-alanine cycle, where it can be transaminated to pyruvate for gluconeogenesis . In addition, it can be produced by direct β-decarboxylation of L-aspartate by L-aspartate β-decarboxylase .

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of L-alanine. As an amino acid, it plays a crucial role in protein synthesis and metabolism. Dysregulation of L-alanine metabolism is associated with various disease states, including diabetes, metabolic syndrome, ketotic hypoglycemia, and acquired acute lactic acidosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Alanine-d3 can be synthesized through several methods. One common approach involves the deuteration of L-Alanine using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring the preservation of the amino acid’s structure while incorporating deuterium atoms .

Industrial Production Methods: Industrial production of L-Alanine-d3 often involves the use of advanced techniques such as catalytic hydrogenation or enzymatic deuteration. These methods ensure high yields and purity of the final product. The process usually includes steps like purification through crystallization or chromatography to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: L-Alanine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Alanine-d3 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of L-Alanine-d3: The primary uniqueness of L-Alanine-d3 lies in its deuterium content, which makes it an invaluable tool in research. The presence of deuterium allows for precise tracking and quantification in metabolic studies, providing insights that are not possible with non-deuterated compounds .

Properties

IUPAC Name

(2S)-2-amino-3,3,3-trideuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-VGCLAIIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480395
Record name L-Alanine-3,3,3-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63546-27-0
Record name L-Alanine-3,3,3-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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